molecular formula C8H15ClN2O B13455686 N-(piperidin-4-yl)prop-2-enamide hydrochloride

N-(piperidin-4-yl)prop-2-enamide hydrochloride

Cat. No.: B13455686
M. Wt: 190.67 g/mol
InChI Key: LGJFLVFAJNSZRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(piperidin-4-yl)prop-2-enamide hydrochloride is a synthetic compound that has garnered attention in various fields of scientific research This compound is known for its unique chemical structure, which includes a piperidine ring and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-4-yl)prop-2-enamide hydrochloride typically involves the reaction of piperidine with prop-2-enamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors. These reactors allow for better control over reaction conditions and can produce the compound in larger quantities. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-4-yl)prop-2-enamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(piperidin-4-yl)prop-2-enamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(piperidin-4-yl)prop-2-enamide hydrochloride involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or alterations in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

N-(piperidin-4-yl)prop-2-enamide hydrochloride is similar to other compounds that contain a piperidine ring or a prop-2-enamide group. Some of these similar compounds include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and its unique chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

N-(piperidin-4-yl)prop-2-enamide hydrochloride, commonly referred to as acrylfentanyl, is a synthetic opioid that has garnered attention due to its potent biological activity and implications in both therapeutic and illicit contexts. This article reviews its pharmacological properties, mechanisms of action, and associated case studies, supported by diverse research findings.

Chemical Structure and Classification

Acrylfentanyl belongs to the class of compounds known as fentanyl analogs , which are characterized by their structural similarity to fentanyl. The chemical structure can be represented as follows:

C19H24N2O\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}

This compound features a piperidine ring, which is crucial for its interaction with opioid receptors.

Opioid Receptor Agonism

Acrylfentanyl acts primarily as an agonist at the mu-opioid receptor (MOR) , similar to other fentanyl derivatives. Studies have shown that it exhibits high binding affinity and potency, often surpassing that of morphine and heroin:

CompoundReceptor TypePotency (relative to morphine)
AcrylfentanylMOR15 times
FentanylMOR50 times
HeroinMOR5 times

The EC50 values for acrylfentanyl indicate a strong agonistic effect, with some studies reporting values below 100 nM, suggesting it is significantly more potent than traditional opioids .

The mechanism by which acrylfentanyl exerts its effects involves the activation of G protein-coupled receptors (GPCRs), leading to downstream signaling that results in analgesia and euphoria. Specifically, it stimulates the GTPγS binding in human MOR assays, confirming its role as an agonist .

Toxicological Aspects

Acrylfentanyl has been associated with severe toxicological outcomes, including respiratory depression and fatalities. Reports indicate that overdose cases often present with symptoms such as:

  • Reduced consciousness
  • Respiratory failure
  • Miosis (constricted pupils)

In forensic analysis, acrylfentanyl was identified in various forms including powder and tablets, often misrepresented in illicit markets .

Case Studies and Clinical Observations

Several case studies highlight the dangers associated with acrylfentanyl:

  • Denmark Incident : A case reported in Denmark involved the identification of acrylfentanyl in a psychiatric ward. The compound was linked to multiple overdose incidents, emphasizing the need for awareness regarding its presence in illicit drug markets .
  • Fatalities in Europe : Between 2016 and 2017, there were numerous fatalities attributed to acrylfentanyl in Europe. Autopsy reports indicated severe respiratory depression as a common factor among victims .

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

N-piperidin-4-ylprop-2-enamide;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-2-8(11)10-7-3-5-9-6-4-7;/h2,7,9H,1,3-6H2,(H,10,11);1H

InChI Key

LGJFLVFAJNSZRO-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1CCNCC1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.